

# An In-depth Technical Guide to the Molecular Structure of 3,5-Dimethoxybenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,5-Dimethoxybenzaldehyde

Cat. No.: B042067

[Get Quote](#)

**Abstract:** This document provides a comprehensive technical overview of **3,5-Dimethoxybenzaldehyde** (CAS No. 7311-34-4), a versatile aromatic aldehyde. It is intended for researchers, scientists, and professionals in drug development and materials science. The guide details the compound's molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analysis, and presents its key applications through structured visualizations.

## Molecular Structure and Identification

**3,5-Dimethoxybenzaldehyde** is an organic compound characterized by a benzene ring substituted with an aldehyde group (-CHO) at position 1 and two methoxy groups (-OCH<sub>3</sub>) at positions 3 and 5. This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis.<sup>[1][2]</sup>

Table 1: Physicochemical Properties and Identifiers

Property	Value	Reference(s)
IUPAC Name	3,5-dimethoxybenzaldehyde	[3][4]
CAS Number	7311-34-4	[1][4]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	[1][5]
Molecular Weight	166.17 g/mol	[3][6]
Appearance	White to light yellow/beige crystalline solid	[1][7]
Melting Point	44-48 °C	[8][9]
Boiling Point	151 °C at 16 mmHg	[6][8]
Solubility	Insoluble in water; Soluble in hot methanol, Chloroform (slightly)	[7][10]
SMILES	<chem>COC1=CC(C=O)=CC(OC)=C1</chem>	[4][6]
InChI Key	VFZRZRDOXPRTSC-UHFFFAOYSA-N	[4][6]

## Spectroscopic Data

Spectroscopic analysis is critical for the identification and structural confirmation of **3,5-Dimethoxybenzaldehyde**. The key spectral features for <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy are summarized below.

Table 2: Key Spectroscopic Data

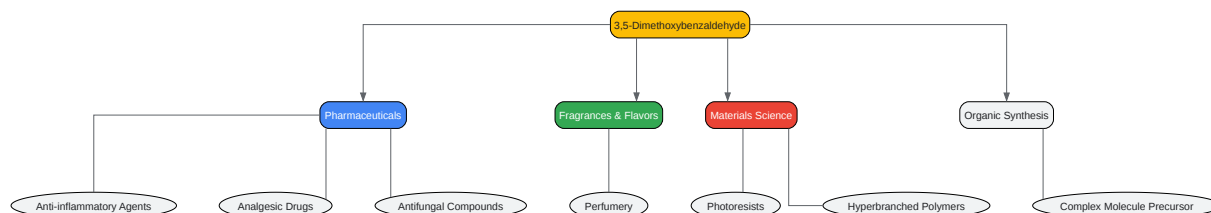
Spectrum	Peak/Chemical Shift	Assignment	Reference(s)
<sup>1</sup> H NMR	~9.86 ppm (s, 1H)	Aldehyde proton (-CHO)	[3]
~6.98 ppm (d, 2H)	Aromatic protons (H-2, H-6)	[3]	
~6.65 ppm (t, 1H)	Aromatic proton (H-4)	[3]	
~3.82 ppm (s, 6H)	Methoxy protons (-OCH <sub>3</sub> )	[3]	
<sup>13</sup> C NMR	~191.8 ppm	Aldehyde carbon (C=O)	[1]
~161.2 ppm	Aromatic carbons (C-3, C-5)	[1]	
~138.5 ppm	Aromatic carbon (C-1)	[1]	
~107.5 ppm	Aromatic carbons (C-2, C-6)	[1]	
~106.8 ppm	Aromatic carbon (C-4)	[1]	
~55.7 ppm	Methoxy carbons (-OCH <sub>3</sub> )	[1]	
IR Spectroscopy	~2850, 2750 cm <sup>-1</sup>	C-H stretch (aldehyde)	
~1690 cm <sup>-1</sup>	C=O stretch (aromatic aldehyde)	[11][12]	
~1600, 1460 cm <sup>-1</sup>	C=C stretch (aromatic ring)	[11][12]	
~1205, 1065 cm <sup>-1</sup>	C-O stretch (aryl ether)	[11][12]	

Note: NMR chemical shifts are approximate and can vary based on the solvent and concentration used. Data is referenced from spectral databases.

## Applications and Biological Relevance

**3,5-Dimethoxybenzaldehyde** is a crucial building block in various scientific and industrial fields. Its primary use is in fine chemical synthesis as a precursor to more complex molecules.  
[\[7\]](#)[\[10\]](#)

- **Pharmaceutical Development:** It serves as a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory, analgesic, and antifungal agents.[\[1\]](#)[\[13\]](#)
- **Flavor and Fragrance Industry:** The compound's pleasant, sweet aroma makes it a valuable component in perfumes and flavorings.[\[1\]](#)[\[2\]](#)
- **Materials Science:** It is used in the formulation of photoresists for semiconductor manufacturing and in the synthesis of specialized polymers like isomeric hyperbranched polyetherketones.[\[10\]](#)[\[14\]](#)
- **Life Science Research:** It is employed as a biochemical reagent for research into natural products and biologically active compounds.[\[2\]](#)[\[15\]](#)



[Click to download full resolution via product page](#)

**Fig. 1:** Key application areas derived from **3,5-Dimethoxybenzaldehyde**.

## Experimental Protocols

### Synthesis of 3,5-Dimethoxybenzaldehyde

This protocol describes the synthesis via methylation of 3,5-dihydroxybenzoic acid, followed by reduction and oxidation.<sup>[16]</sup>

#### Step 1: Methylation to form Methyl 3,5-Dimethoxybenzoate

- Combine 3,5-dihydroxybenzoic acid (1.0 g), anhydrous potassium carbonate (5.0 g), and acetone (20 mL) in a round-bottom flask equipped with a reflux condenser.
- Add dimethyl sulfate (4 mL) to the suspension.
- Reflux the mixture for 4 hours with stirring.
- After cooling, remove the potassium carbonate by filtration.

- Decompose excess dimethyl sulfate by adding concentrated ammonium hydroxide solution.
- Dilute the mixture with a large volume of water and extract with diethyl ether.
- Wash the ethereal solution with water, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo to yield the crude ester, Methyl 3,5-dimethoxybenzoate.

#### Step 2: Reduction to form 3,5-Dimethoxybenzyl Alcohol

- Prepare a suspension of lithium aluminium hydride ( $\text{LiAlH}_4$ , 1.2 g) in absolute diethyl ether (13 mL).
- Gradually add a solution of the ester from Step 1 (5.0 g) in absolute diethyl ether (20 mL) to the  $\text{LiAlH}_4$  suspension.
- Reflux the resulting suspension for 3 hours.
- Cool the reaction and cautiously quench the excess  $\text{LiAlH}_4$  by adding wet diethyl ether, followed by water.
- Separate the ethereal layer, which contains the product, 3,5-Dimethoxybenzyl alcohol.

#### Step 3: Oxidation to form **3,5-Dimethoxybenzaldehyde**

- Prepare the Collins reagent by adding chromium trioxide ( $\text{CrO}_3$ , 18.0 g) to a stirred solution of pyridine (28.3 g) in dichloromethane ( $\text{CH}_2\text{Cl}_2$ , 400 mL).
- Add a solution of the alcohol from Step 2 (5.0 g) in  $\text{CH}_2\text{Cl}_2$  (100 mL) to the prepared Collins reagent.
- Stir the mixture at room temperature for 30 minutes.
- Decant the supernatant and wash the remaining black residue with diethyl ether.
- Combine the organic solutions, wash successively with 5% NaOH solution, 5% HCl solution, 5%  $\text{NaHCO}_3$  solution, and saturated NaCl solution.

- Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield the crude product, **3,5-Dimethoxybenzaldehyde**.



[Click to download full resolution via product page](#)

**Fig. 2:** Synthetic workflow for **3,5-Dimethoxybenzaldehyde**.

## Purification by Recrystallization

The crude product from the synthesis can be purified to obtain a high-purity crystalline solid.

[16][17]

- Solvent Selection: A mixture of methanol and water is an effective solvent system for recrystallization.[16]
- Dissolution: Dissolve the crude **3,5-Dimethoxybenzaldehyde** solid in a minimum amount of hot methanol in an Erlenmeyer flask.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Slowly add room temperature water to the hot methanol solution until persistent cloudiness (the saturation point) is observed.
- Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
- Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of ice-cold solvent (a methanol/water mixture) to remove any remaining soluble impurities.
- Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point (e.g., room temperature) to remove residual solvent.

## Protocol for NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[5][8]

- **Sample Weighing:** Weigh approximately 5-20 mg of purified **3,5-Dimethoxybenzaldehyde** for  $^1\text{H}$  NMR (or 50-100 mg for  $^{13}\text{C}$  NMR) and place it in a clean, dry vial.[18]
- **Solvent Addition:** Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ , or DMSO- $d_6$ ) to the vial.
- **Dissolution:** Gently swirl or vortex the vial to completely dissolve the solid. If needed, sonication can be used to aid dissolution.
- **Transfer:** Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[5]
- **Capping and Labeling:** Cap the NMR tube securely and label it clearly with the sample identification.
- **Analysis:** The sample is now ready for insertion into the NMR spectrometer for data acquisition.

## Safety and Handling

**3,5-Dimethoxybenzaldehyde** is classified as causing skin and serious eye irritation.[3] It is also noted to be air-sensitive.[10] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[10] Store in a cool, dark, and dry place, preferably under an inert atmosphere.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References



- 1. 3,5-Dimethoxybenzaldehyde(7311-34-4) <sup>13</sup>C NMR spectrum [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,5-Dimethoxybenzaldehyde(7311-34-4) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 4. 3,5-Dimethoxybenzaldehyde | C<sub>9</sub>H<sub>10</sub>O<sub>3</sub> | CID 81747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. 3,5-Dimethoxybenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 10. rsc.org [rsc.org]
- 11. 3,5-Dimethoxybenzaldehyde(7311-34-4) IR Spectrum [m.chemicalbook.com]
- 12. 3,5-Dimethoxybenzaldehyde [webbook.nist.gov]
- 13. file.medchemexpress.eu [file.medchemexpress.eu]
- 14. nbino.com [nbino.com]
- 15. glpbio.com [glpbio.com]
- 16. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws] [chemistry.mdma.ch]
- 17. mt.com [mt.com]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of 3,5-Dimethoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042067#3-5-dimethoxybenzaldehyde-molecular-structure]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)